molecular formula C15H22N2O5S B4841783 N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4841783
M. Wt: 342.4 g/mol
InChI Key: SEGSKUSOGPJLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide involves a variety of techniques, including the interaction of chlorobenzamide derivatives with morpholine under specific conditions. A notable example is the preparation of 4-chloro-N-(3-morpholinopropyl)benzamide through a multistep process that includes the synthesis of 4-chlorobenzoic acid chloroanhydride, synthesis of 3-morpholinopropionitrile, catalytic reduction to N-(3-aminopropyl)morpholine, and finally reaction with chlorobenzamide derivatives in the presence of a hydrogen chloride acceptor (Donskaya et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(4-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfon­yl)-2-nitro­benzamide, has been determined using X-ray diffraction. This revealed a complex system of intra- and intermolecular hydrogen bonds stabilizing the structure, highlighting the importance of specific functional groups in determining the compound's geometry and potential interactions (Pang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide and its derivatives are diverse, with applications ranging from pharmacological to material science. For instance, visible light-promoted synthesis techniques have been developed for the creation of sulfonylmethyl isoquinoline diones, demonstrating the reactive versatility of benzamide derivatives under controlled conditions (Liu et al., 2016).

Physical Properties Analysis

The synthesis and characterization of compounds related to N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide reveal insights into their physical properties. For example, the synthesis of 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide and its evaluation for tocolytic activity indicate significant pharmacological potential, with specific spectroscopic characteristics enabling its identification and analysis (Lucky & Omonkhelin, 2009).

Chemical Properties Analysis

The chemical properties of benzamide derivatives like N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide are influenced by their structural components. Research on the synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors showcases the chemical versatility and potential therapeutic applications of these compounds, highlighting their reactivity and interaction with biological targets (Zaigham et al., 2023).

properties

IUPAC Name

4-methoxy-3-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-11(2)16-15(18)12-4-5-13(21-3)14(10-12)23(19,20)17-6-8-22-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGSKUSOGPJLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-isopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.